Quantified Three-Dimensionality: Fsp3 as a Metric for Scaffold Complexity and Drug-Likeness
The spiro[3.3]heptane core provides a quantifiably higher degree of three-dimensionality compared to flat aromatic systems, a feature correlated with improved clinical success rates [1]. The target compound, as a functionalized derivative, inherits this core property with a computed Fraction of sp3 Carbons (Fsp3) of 0.46 . This represents a significant increase over flatland bioisosteres like benzene (Fsp3 = 0.0) [1]. The incorporation of this scaffold is a deliberate strategy to escape flatland and explore a broader, more diverse chemical space, potentially leading to better target selectivity and physicochemical profiles [1].
| Evidence Dimension | Fraction of sp3 Carbons (Fsp3) |
|---|---|
| Target Compound Data | 0.46 (computed) |
| Comparator Or Baseline | Benzene ring (Fsp3 = 0.0) [1] |
| Quantified Difference | Fsp3 increase of 0.46 (from 0.0 to 0.46) |
| Conditions | In silico computed property; scaffold-level comparison |
Why This Matters
A higher Fsp3 value is a key indicator in modern medicinal chemistry for selecting leads with improved solubility, lower promiscuity, and better odds of navigating clinical trials.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
